Cas no 2227745-59-5 ((2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol)

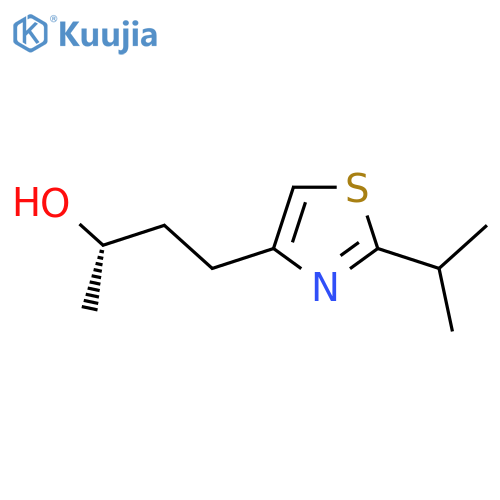

2227745-59-5 structure

商品名:(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol

- (2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol

- EN300-1748802

- 2227745-59-5

-

- インチ: 1S/C10H17NOS/c1-7(2)10-11-9(6-13-10)5-4-8(3)12/h6-8,12H,4-5H2,1-3H3/t8-/m0/s1

- InChIKey: OMFSGEXLXHRAOL-QMMMGPOBSA-N

- ほほえんだ: S1C=C(CC[C@H](C)O)N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 199.10308534g/mol

- どういたいしつりょう: 199.10308534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748802-2.5g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 2.5g |

$3782.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-10.0g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 10g |

$8295.0 | 2023-06-03 | ||

| Enamine | EN300-1748802-5g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 5g |

$5594.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-10g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 10g |

$8295.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-0.1g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 0.1g |

$1697.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-1.0g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 1g |

$1929.0 | 2023-06-03 | ||

| Enamine | EN300-1748802-0.25g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 0.25g |

$1774.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-0.05g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 0.05g |

$1620.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-0.5g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 0.5g |

$1851.0 | 2023-09-20 | ||

| Enamine | EN300-1748802-5.0g |

(2S)-4-[2-(propan-2-yl)-1,3-thiazol-4-yl]butan-2-ol |

2227745-59-5 | 5g |

$5594.0 | 2023-06-03 |

(2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

2227745-59-5 ((2S)-4-2-(propan-2-yl)-1,3-thiazol-4-ylbutan-2-ol) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量